molecular formula C13H6F4O2 B6404354 4-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid CAS No. 1261947-09-4

4-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid

Cat. No.: B6404354
CAS No.: 1261947-09-4
M. Wt: 270.18 g/mol
InChI Key: IZXJHOSPOMDYJI-UHFFFAOYSA-N
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Description

4-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid is an aromatic carboxylic acid with the molecular formula C13H6F4O2. This compound features a benzoic acid core substituted with fluorine atoms, making it a fluorinated aromatic compound. The presence of multiple fluorine atoms imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like nucleophiles (e.g., amines, alcohols) and catalysts (e.g., palladium, copper) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are used.

Major Products Formed

    Substitution Reactions: Formation of substituted aromatic compounds.

    Oxidation and Reduction: Formation of carboxylic acid derivatives or alcohols.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance binding affinity and selectivity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzoic acid
  • 2,4,6-Trifluorobenzoic acid
  • 3-(Trifluoromethyl)benzoic acid

Uniqueness

4-Fluoro-3-(2,4,6-trifluorophenyl)benzoic acid is unique due to the combination of multiple fluorine atoms on the aromatic ring, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and altered electronic effects. These properties make it particularly useful in applications requiring high stability and specific interactions with biological targets .

Properties

IUPAC Name

4-fluoro-3-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4O2/c14-7-4-10(16)12(11(17)5-7)8-3-6(13(18)19)1-2-9(8)15/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXJHOSPOMDYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C(C=C(C=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690567
Record name 2',4',6,6'-Tetrafluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-09-4
Record name 2',4',6,6'-Tetrafluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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